Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate
Description
Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl-hydroxy-trifluoroethyl substituent at the para position of the benzoate ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing effects of fluorine atoms . The compound has been investigated in pharmaceutical and agrochemical contexts, particularly as a structural motif in inverse agonists (e.g., SR3335 for RORα modulation) and as an intermediate in pesticide formulations .
Properties
IUPAC Name |
methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-20-8(18)6-2-4-7(5-3-6)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJOJIBBVUFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution, where hexafluoroacetone (generated in situ from its trihydrate) acts as an electrophile. Methanesulfonic acid catalyzes the formation of a carbocation intermediate at the carbonyl carbon of hexafluoroacetone, which subsequently reacts with the aromatic ring of methyl 4-hydroxybenzoate. The hydroxyl group at the para position of the benzoate ester activates the ring toward electrophilic attack.
Synthetic Procedure
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Reagents :
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Methyl 4-hydroxybenzoate (10 g, 65.8 mmol)
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Hexafluoroacetone trihydrate (26 g, 0.11 mol)
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Methanesulfonic acid (15 g, 0.16 mol)
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Mesitylene (50 mL) as solvent
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Steps :
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Combine methyl 4-hydroxybenzoate and mesitylene in a nitrogen-purged reactor.
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Slowly add hexafluoroacetone trihydrate dropwise under reflux (140°C).
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Introduce methanesulfonic acid catalyst and maintain reflux for 10–15 hours.
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Quench the reaction with acidic water (pH 2–3) and extract with dichloromethane.
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Yield : 86.5% (23.9 g of product from 10 g starting material).
Optimization Insights
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Solvent Choice : Mesitylene’s high boiling point (164°C) enables reflux at elevated temperatures without solvent loss.
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Catalyst Loading : Methanesulfonic acid (25–35 g per 10 g phenol in the original patent) ensures complete conversion.
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Temperature : Reactions at 140°C favor kinetic control, minimizing side products like over-alkylated derivatives.
Multi-Step Synthesis via Trifluoromethylated Intermediates
An alternative route involves constructing the trifluoromethyl-hydroxyethyl group prior to esterification, as inferred from general fluorination strategies.
Stepwise Approach
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Synthesis of 2-(4-Carboxyphenyl)hexafluoroisopropanol :
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Esterification with Methanol :
Advantages and Limitations
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Advantages : Modular synthesis allows independent optimization of each step.
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Limitations : Requires handling moisture-sensitive reagents (e.g., SOCl₂) and generates stoichiometric waste.
One-Pot Tandem Reaction Strategy
A hypothetical method inspired by nucleophilic trifluoromethylation literature combines Friedel-Crafts acylation and fluorination in a single vessel:
Reaction Design
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Reagents :
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Methyl 4-hydroxybenzoate (10 g)
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Trifluoroacetic anhydride (TFAA, 20 mL)
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Boron trifluoride diethyl etherate (BF₃·Et₂O, 5 mL)
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Procedure :
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Activate methyl 4-hydroxybenzoate with BF₃·Et₂O to form a reactive acylium ion.
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Introduce TFAA as both solvent and trifluoromethyl source.
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Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
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Theoretical Yield : 60–70% (estimated from analogous Friedel-Crafts reactions).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted benzoates .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate is being investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Research indicates that compounds with similar structures exhibit improved pharmacokinetic properties, making them suitable for further development in therapeutic applications.
Agrochemical Formulation
In agrochemical research, this compound can serve as a building block for the synthesis of novel pesticides and herbicides. The fluorinated moiety contributes to increased lipophilicity and biological activity against pests and weeds. Studies have shown that fluorinated compounds often display enhanced efficacy compared to their non-fluorinated counterparts.
Material Science
The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This compound can be utilized in the synthesis of advanced materials with specialized functions, including coatings and membranes that require resistance to solvents and high temperatures.
Case Study 1: Drug Development
A research study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated benzoate derivatives for potential anti-cancer activity. The study highlighted how modifications with trifluoromethyl groups led to compounds with significantly improved selectivity towards cancer cells while minimizing toxicity to normal cells. This compound was one of the key intermediates used in this research.
Case Study 2: Agrochemical Efficacy
In another study focusing on agrochemicals, researchers synthesized various derivatives of methyl benzoate compounds incorporating trifluoromethyl groups. The findings indicated that these derivatives exhibited enhanced insecticidal properties against common agricultural pests. This compound was evaluated for its effectiveness and showed promising results in field trials.
Data Tables
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug intermediates | Enhanced metabolic stability |
| Agrochemicals | Pesticide formulation | Increased efficacy against pests |
| Material Science | Polymer synthesis | Improved thermal stability |
Mechanism of Action
The mechanism of action of Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: (1) pharmaceutical derivatives and (2) agrochemical analogs .
Pharmaceutical Derivatives
SR3335 (N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide) :
- Structure : Shares the trifluoro-hydroxy-trifluoromethyl ethyl group but incorporates a thiophenesulfonamide moiety.
- Application : Acts as a synthetic inverse agonist of RORα, demonstrating efficacy in murine models for metabolic and inflammatory diseases at 15 mg/kg/day .
- Key Difference : The sulfonamide group enhances target specificity compared to the parent benzoate, which lacks direct biological activity in isolation .
- Ethyl 4-(dimethylamino) benzoate: Structure: Contains a dimethylamino group (-N(CH₃)₂) instead of fluorinated substituents. Application: Used as a co-initiator in resin cements, showing higher reactivity than methacrylate-based analogs . Key Difference: The absence of fluorine reduces metabolic stability but improves solubility in polar matrices .
Agrochemical Analogs
Tribenuron Methyl Ester :
- Structure : Methyl benzoate core with sulfonylurea and pyrimidinyl substituents.
- Application : Herbicide targeting acetolactate synthase (ALS) in weeds.
- Key Difference : The sulfonylurea group enables herbicidal activity, unlike the trifluoromethyl-hydroxy group in the target compound, which is linked to insecticidal modes of action .
- Haloxyfop Methyl Ester: Structure: Phenoxypropanoate substituent on the benzoate ring. Application: Selective herbicide inhibiting acetyl-CoA carboxylase (ACC). Key Difference: The phenoxypropanoate chain facilitates grass-selective toxicity, whereas fluorinated groups in the target compound enhance binding to insect ryanodine receptors .
Fluorinated Pesticide Intermediates (Patent EP 2023):
Several derivatives in the patent feature trifluoromethyl or hexafluoropropyl groups, highlighting their role in modern agrochemicals:
- N-[5-[[2-bromo-6-chloro-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]-2-cyano-phenyl]-4-cyano-2-methyl-benzamide: Application: Ryanodine receptor modulator for insect control. Comparison: The trifluoro-hydroxy-trifluoromethyl ethyl group in both this compound and the target benzoate suggests shared metabolic resistance mechanisms in pests .
Research Findings
- Pharmaceutical Performance: The trifluoromethyl-hydroxy group in the target compound improves binding affinity to hydrophobic pockets in proteins (e.g., RORα ligand-binding domain) compared to non-fluorinated analogs .
- Agrochemical Stability : Fluorinated benzoates exhibit prolonged half-lives in biological systems due to resistance to oxidative degradation, a critical advantage in pesticide design .
- Reactivity Trade-offs: While fluorine enhances stability, it reduces electrophilic reactivity in polymerization systems (e.g., resin cements), necessitating alternative co-initiators like ethyl 4-(dimethylamino) benzoate .
Biological Activity
Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate (CAS Number: 721961-57-5) is a fluorinated organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₁₁H₈F₆O₃
- Molecular Weight: 302.17 g/mol
- MDL Number: MFCD32663533
- Storage Temperature: Ambient
The compound features a trifluoromethyl group that significantly influences its biological activity, particularly in pharmaceuticals where fluorinated compounds are known to enhance potency and selectivity.
Fluorinated compounds like this compound are often studied for their interactions with biological targets. The presence of the trifluoromethyl group can improve metabolic stability and modify the binding affinity to various enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated benzoates that have shown inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) .
- Antimicrobial Properties: Some studies suggest that fluorinated compounds possess antimicrobial activity due to their ability to disrupt cellular membranes or interfere with metabolic processes .
Study 1: Fluorinated Compounds in Drug Development
A review of FDA-approved drugs containing trifluoromethyl groups highlighted their increased potency compared to non-fluorinated analogs. For instance, the incorporation of a -CF₃ group in certain phenolic compounds enhanced their ability to inhibit serotonin uptake significantly . This suggests that this compound may exhibit similar enhancements in biological assays.
Study 2: Antimicrobial Activity
Research conducted on various organofluorine compounds indicated that certain derivatives exhibit antimicrobial properties. The study found that modifications in the structure of benzoates can lead to varied biological activities, including antibacterial and antifungal effects . This positions this compound as a candidate for further investigation in antimicrobial applications.
Data Table: Biological Activities of Related Compounds
Q & A
Advanced Research Question
- Temperature control : Fluorinated intermediates are often thermally sensitive; reactions should be conducted below 0°C when using strong bases or acids .
- Catalyst selection : Palladium or copper catalysts improve coupling reactions with fluorinated aryl halides .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to separate polar fluorinated byproducts. Continuous flow reactors (as noted in ) can enhance scalability .
How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Advanced Research Question
Unexpected splitting in ¹H NMR may arise from dynamic exchange processes or diastereomerism. Techniques include:
- Variable-temperature NMR : To identify exchange-broadened peaks.
- Chiral chromatography : To separate enantiomers if racemization occurs during synthesis.
- 2D NMR (COSY, NOESY) : To clarify coupling patterns and spatial proximity of protons .
What in vitro models are suitable for studying this compound’s biological activity?
Advanced Research Question
While specific bioactivity data for this compound is limited, structurally similar trifluoromethyl esters show promise in oncology and antimicrobial studies. Methodologies include:
- Enzyme inhibition assays : Target enzymes like kinases or proteases, using fluorogenic substrates.
- Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : Screen against protein databases (PDB) to identify potential targets .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular dynamics simulations : Simulate binding to active sites (e.g., using GROMACS or AMBER).
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity.
- Docking software (AutoDock Vina) : Predict binding affinities for lead optimization .
What precautions are necessary when handling this compound due to its fluorinated groups?
Basic Research Question
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Safety gear : Use PTFE-lined gloves and fume hoods to avoid exposure to fluorinated degradation products .
- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .
How does this compound compare to non-fluorinated analogs in agrochemical applications?
Advanced Research Question
The trifluoromethyl group enhances lipid solubility, improving membrane permeability in pesticides. Comparative studies should include:
- LogP measurements : Assess hydrophobicity vs. non-fluorinated analogs.
- Field trials : Evaluate photostability and leaching behavior, as CF₃ groups resist metabolic degradation .
What green chemistry principles apply to its synthesis?
Advanced Research Question
- Solvent selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or ethanol.
- Catalyst recycling : Use immobilized enzymes or magnetic nanoparticles for esterification.
- Atom economy : Optimize steps to minimize waste, leveraging flow chemistry for higher efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
